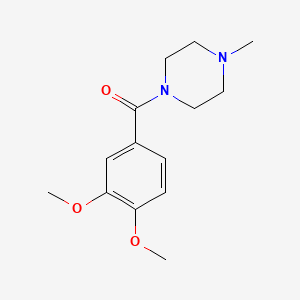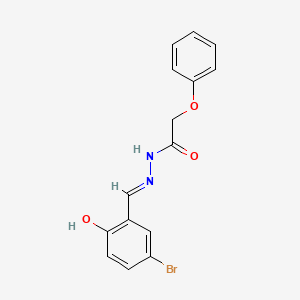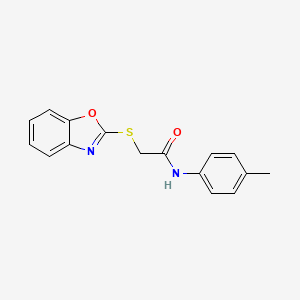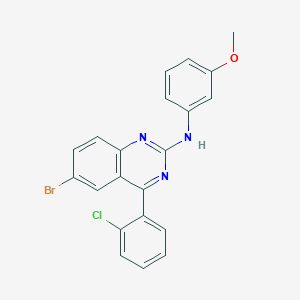![molecular formula C25H23N3O3 B11686985 (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686985.png)
(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the pyrrole ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a cyclization reaction.
Substitution reactions: Introducing the 2,5-dimethyl and 4-methylphenyl groups onto the pyrrole ring through electrophilic aromatic substitution.
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors.
Final assembly: The final step involves coupling the pyrrole and pyrimidine rings through a methylene bridge, followed by any necessary purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include:
Scaling up reaction volumes: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Optimizing reaction conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize efficiency.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers could investigate its activity against specific diseases or conditions, such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to a particular enzyme or receptor, modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with slight variations in the substituents or core structure.
(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-dione: A compound with a different oxidation state at one of the positions.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of substituents and the combination of the pyrrole and pyrimidine rings. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C25H23N3O3 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H23N3O3/c1-15-5-9-20(10-6-15)27-17(3)13-19(18(27)4)14-22-23(29)26-25(31)28(24(22)30)21-11-7-16(2)8-12-21/h5-14H,1-4H3,(H,26,29,31)/b22-14- |
Clave InChI |
VUFYQISVNGEIDQ-HMAPJEAMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11686919.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-4-bromobenzamide](/img/structure/B11686941.png)
![(5E)-1-(4-bromophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686951.png)



![ethyl 5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686976.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686979.png)
![(2Z)-1-(4-methylphenyl)-2-[3-(4-methylphenyl)quinoxalin-2(1H)-ylidene]ethanone](/img/structure/B11686982.png)

